molecular formula C10H14ClNO2 B1378197 (S)-4-Amino-4-phenyl-butyric acid hydrochloride CAS No. 56523-54-7

(S)-4-Amino-4-phenyl-butyric acid hydrochloride

Cat. No. B1378197
CAS RN: 56523-54-7
M. Wt: 215.67 g/mol
InChI Key: HWYVTLZMBWZXGN-FVGYRXGTSA-N
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Description

“(S)-4-Amino-4-phenyl-butyric acid hydrochloride” is a hydrochloride salt of an amino acid. Hydrochloride salts are often used in pharmaceuticals to improve the solubility of organic compounds . The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” isomer of this particular amino acid .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 4-carbon backbone .


Chemical Reactions Analysis

As a hydrochloride salt, this compound would likely dissociate in water into its constituent ions . The amine group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the phenyl group could contribute to its lipophilicity .

Scientific Research Applications

Spectral Sensing Applications

(S)-4-Amino-4-phenyl-butyric acid hydrochloride, through its derivatives like 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, has been utilized in the development of Langmuir-Blodgett (LB) monolayers. These LB monolayers exhibit drastic spectral changes in acidic solutions or upon exposure to HCl vapor, as evident in the alteration of absorption spectra. Such a property is valuable in the fabrication of fundamental interfacial materials for pH sensors, indicating a potential application in spectral sensing technologies (Zhao et al., 2000).

Material Functionalization

The functionalization of glassy carbon (GC) electrode surfaces has been achieved using derivatives of this compound, like 4-(4-amino-phenyl)-butyric acid. This approach involves electrochemical assisted grafting in the oxidation regime, producing a GC interface with carboxylic groups facing the solution. Such functionalized surfaces are instrumental in electrochemical and spectroscopic studies, contributing to an integrated experimental and theoretical approach to material surface characterization (D. Vanossi et al., 2012).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have shown promising results. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated high inhibition efficiency on mild steel in an acidic medium. The adsorption of such compounds on the steel surface follows Langmuir's isotherm, indicating a potential application in corrosion control and material protection (F. Bentiss et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. As an amino acid derivative, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in preclinical studies, it could be further developed as a therapeutic agent .

properties

IUPAC Name

(4S)-4-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVTLZMBWZXGN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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